molecular formula C15H19ClN2O3 B2944184 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide CAS No. 1436020-07-3

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide

Cat. No.: B2944184
CAS No.: 1436020-07-3
M. Wt: 310.78
InChI Key: BLWITVMJHMVEBM-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide is a synthetic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted at the 8-position with a methyl group linked to a 2-chloropyridine-3-carboxamide moiety.

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-13-12(2-1-7-17-13)14(19)18-10-11-3-5-15(6-4-11)20-8-9-21-15/h1-2,7,11H,3-6,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWITVMJHMVEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CNC(=O)C3=C(N=CC=C3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which is significant in influencing its biological activity. The presence of the pyridine ring and the dioxaspiro moiety contributes to its interaction with biological targets.

1. Pharmacological Profile

Research indicates that derivatives of compounds containing the 1,4-dioxaspiro[4.5]decane framework exhibit various pharmacological effects, particularly as agonists for serotonin receptors. For instance, studies have shown that related compounds can act as selective 5-HT1A receptor agonists, which are crucial in neuropharmacology for their roles in mood regulation and anxiety disorders .

The proposed mechanism involves binding to specific neurotransmitter receptors. The structural features of this compound allow it to interact effectively with these receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter release .

1. Serotonin Receptor Agonism

In a study evaluating various derivatives, it was found that certain compounds demonstrated high affinity for the 5-HT1A receptor with moderate selectivity over other receptors such as α1 adrenoceptors. The lead compound exhibited a pD2 value of 8.61, indicating strong agonistic activity .

2. Neuroprotective Effects

Another study highlighted the neuroprotective potential of similar compounds through their ability to penetrate the blood-brain barrier (BBB) effectively. This property is vital for therapeutic applications in treating neurological disorders .

Research Findings

Study Compound Target Activity Reference
Franchini et al., 20161-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A ReceptorAgonist (pD2 = 8.61)
Unpublished DataVarious Dioxaspiro DerivativesNeurotransmitter ReceptorsNeuroprotective Effects

Comparison with Similar Compounds

[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine

  • Molecular Formula : C₁₄H₂₀N₂O₂ (vs. C₁₅H₁₈ClN₃O₃ for the target compound)
  • Key Differences :
    • Replaces the 2-chloropyridine-3-carboxamide with a pyridin-2-yl group and a primary amine.
    • Lacks the chloro substituent and carboxamide functionality, reducing polarity and hydrogen-bonding capacity.
    • Implications : The absence of the carboxamide may decrease solubility in polar solvents and alter biological target interactions compared to the target compound .

(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)

  • Molecular Formula : C₃₄H₃₄O₄
  • Key Differences: Features stereospecific diphenylmethanol substituents on the dioxolane ring. Bulkier aromatic groups increase molecular weight (506.62 g/mol) and hydrophobicity. Implications: The steric hindrance and lack of heteroaromatic groups likely limit applications in aqueous systems, contrasting with the target compound’s balance of rigidity and polarity .

Functional Group Variations

Ethyl Ester Derivatives (e.g., Ejemplo 6, Ejemplo 17)

  • Example Structure : (2R,3R,8R)-8-((7-Chloroinden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate
  • Key Differences: Replaces the carboxamide with an ethyl ester and introduces sulfonyl groups. Chlorine is positioned on an indene moiety rather than the pyridine ring.

1,4-Dioxaspiro[4.5]decan-8-ol and Methoxy Derivatives

  • Synthesis Pathway : Reduction of 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ yields the alcohol, which can be methylated to form methoxy analogs .
  • Key Differences :
    • Hydroxyl/methoxy groups are simpler substituents with lower steric demand.
    • Implications : The target compound’s carboxamide likely offers stronger intermolecular interactions (e.g., in crystal packing or protein binding) compared to these simpler derivatives .

Spirocyclic Core Modifications

1,4-Dioxaspiro[4.4] Compounds from Oleic Acid

  • Example: 1,4-Dioxaspiro[4.4]nonane derivatives synthesized for biolubricants.
  • Key Differences :
    • Smaller spiro ring (4.4 vs. 4.5) increases ring strain and alters conformational flexibility.
    • Implications : The 4.5 spiro system in the target compound may provide better thermal stability and reduced reactivity in industrial applications .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Characteristics
Target Compound C₁₅H₁₈ClN₃O₃ 2-Chloropyridine-3-carboxamide, spiro[4.5] 323.78 Polar, rigid, H-bond donor/acceptor
[8-(Pyridin-2-yl)...methanamine] C₁₄H₂₀N₂O₂ Pyridin-2-yl, methanamine 248.32 Less polar, primary amine
Ejemplo 6 C₂₄H₂₆ClNO₈S Chloroindenyl sulfonyl, ethyl ester 532.98 Electrophilic, metabolically labile
(2R,3R)-Diylbis(diphenylmethanol) C₃₄H₃₄O₄ Diphenylmethanol, stereospecific 506.62 Hydrophobic, sterically hindered

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